

# Benchmarking the total synthesis of Evofolin B against other methods

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## Compound of Interest

Compound Name: Evofolin B

Cat. No.: B186826

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## Benchmarking the Total Synthesis of Evofolin B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

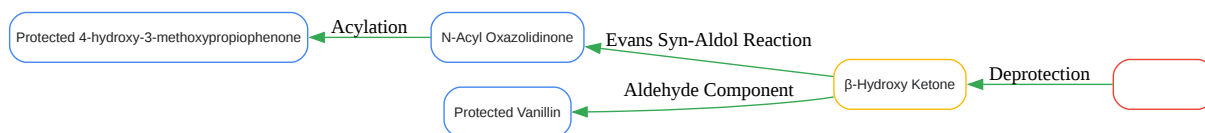
**Evofolin B**, a naturally occurring lignan, presents a compelling synthetic challenge due to its specific stereochemistry and oxygenation pattern. While a formal total synthesis of **Evofolin B** has yet to be published in peer-reviewed literature, its 1,2-diaryl-3-hydroxypropan-1-one core is a common motif in bioactive natural products. This guide provides a comparative benchmark of a proposed, highly plausible total synthesis of **Evofolin B** against alternative synthetic strategies. The analysis is supported by experimental data from syntheses of structurally related molecules, offering a valuable resource for researchers in natural product synthesis and medicinal chemistry.

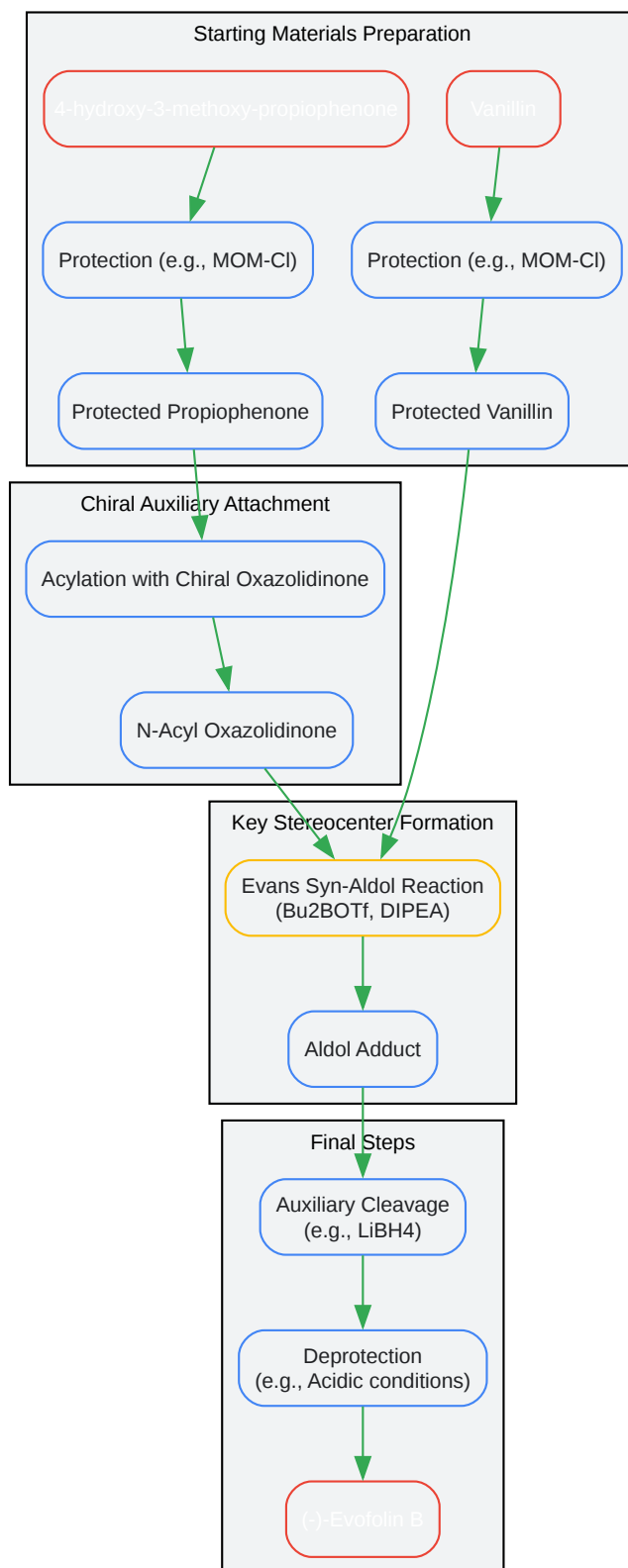
## Proposed Enantioselective Synthesis of Evofolin B via Evans Aldol Reaction

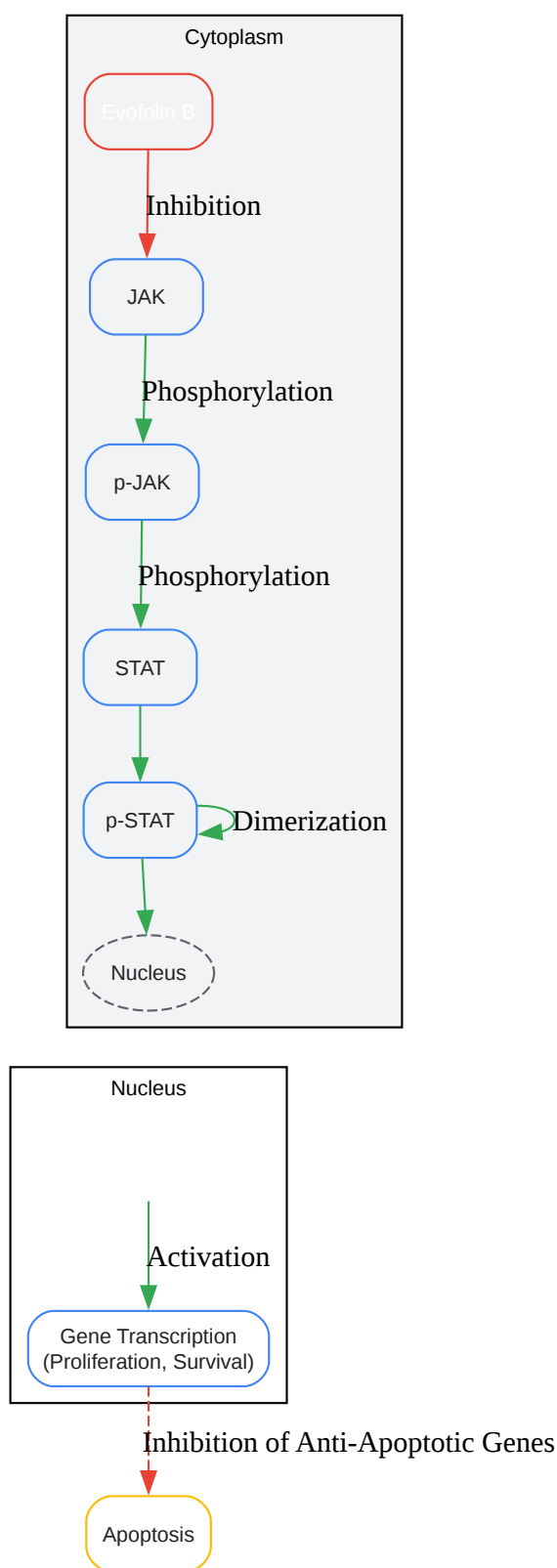
A robust and highly stereoselective approach to the core of **Evofolin B** can be envisioned utilizing the well-established Evans aldol reaction. This method offers predictable and high levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure natural products.

Retrosynthetic Analysis:

The retrosynthetic strategy for (-)-**Evofolin B** hinges on a key disconnection of the C2-C3 bond, revealing a chiral  $\beta$ -hydroxy ketone that can be formed through an Evans syn-aldol reaction. This approach simplifies the target molecule into two main building blocks: a protected propiophenone derivative and a protected vanillin derivative.







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